Decafluorocyclohexanone

Fluoroorganic Chemistry Keto-Enol Tautomerism Physical Organic Chemistry

Decafluorocyclohexanone (DFCH, CAS 1898-91-5), also known as perfluorocyclohexanone, is a fully fluorinated cyclic ketone (C6F10O) characterized by a perfluorinated cyclohexane ring bearing a carbonyl group. It is a colorless liquid at room temperature with a density of approximately 1.69 g/cm³, a boiling point of 54-56 °C, and a melting point of 24 °C.

Molecular Formula C6F10O
Molecular Weight 278.05 g/mol
CAS No. 1898-91-5
Cat. No. B169106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecafluorocyclohexanone
CAS1898-91-5
Synonymsdecafluorocyclohexanone
Molecular FormulaC6F10O
Molecular Weight278.05 g/mol
Structural Identifiers
SMILESC1(=O)C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C6F10O/c7-2(8)1(17)3(9,10)5(13,14)6(15,16)4(2,11)12
InChIKeyYUMDTEARLZOACP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decafluorocyclohexanone (CAS 1898-91-5) for Scientific and Industrial Sourcing: Product Profile


Decafluorocyclohexanone (DFCH, CAS 1898-91-5), also known as perfluorocyclohexanone, is a fully fluorinated cyclic ketone (C6F10O) characterized by a perfluorinated cyclohexane ring bearing a carbonyl group [1]. It is a colorless liquid at room temperature with a density of approximately 1.69 g/cm³, a boiling point of 54-56 °C, and a melting point of 24 °C . The complete fluorine substitution imparts unique physicochemical properties, including high thermal stability, low surface energy, and distinct reactivity profiles compared to its hydrocarbon counterparts and other fluorinated ketones [1].

Decafluorocyclohexanone: Why Fluorinated Ketones Are Not Interchangeable in Critical Applications


Fluorinated ketones constitute a chemically diverse class, and their properties are highly sensitive to both the degree of fluorination and molecular geometry. Decafluorocyclohexanone cannot be considered a generic substitute for other fluorinated ketones, nor can it be replaced by them, due to fundamental differences in tautomeric equilibria, photochemical stability, nucleophilic reactivity, and physical state. For instance, while acyclic perfluoroalkyl ketones like hexafluoroacetone are potent electrophiles that readily form hydrates [1], decafluorocyclohexanone exists in a unique keto-enol equilibrium that is solvent-dependent and distinct from its acyclic analogues [2]. Furthermore, its cyclic structure confers different photolytic pathways compared to linear ketones [3]. These differences have direct consequences for synthetic yields, material properties, and process safety, making specific selection based on quantitative evidence essential for research and industrial success.

Decafluorocyclohexanone (1898-91-5): Quantitative Differentiation for Scientific Sourcing


Decafluorocyclohexanone vs. Acyclic Perfluoroketones: Quantified Keto-Enol Equilibrium

Decafluorocyclohexanone exhibits a solvent-dependent keto-enol equilibrium that is quantifiably different from acyclic analogues such as 3H-perfluoro-2-butanone. In carbon tetrachloride at 22 °C, decafluorocyclohexanone exists in a 3:1 ketone:enol ratio, corresponding to an equilibrium constant (K3e/3k) of 0.33 ± 0.02 [1]. In stark contrast, the acyclic analogue 3H-perfluoro-2-butanone shows no detectable enol at equilibrium, even in Lewis-basic solvents [1]. This demonstrates a unique chemical equilibrium landscape for the cyclic ketone, which can be exploited for selective reactions.

Fluoroorganic Chemistry Keto-Enol Tautomerism Physical Organic Chemistry

Decafluorocyclohexanone vs. Perfluorocyclopentanone: Photolytic Product Selectivity and Fluorine Migration

Gas-phase photolysis of decafluorocyclohexanone at 3130 Å yields exclusively carbon monoxide and a single cyclic fluorocarbon product (perfluorocyclopentane), with no observed fluorine atom migration [1]. This contrasts with the photolysis of perfluorocycloheptanone, which produces a mixture of perfluorocyclohexane, perfluorocyclopentane, and tetrafluoroethylene [1]. The clean, two-product photodecarbonylation of decafluorocyclohexanone provides a straightforward route to perfluorocyclopentane.

Photochemistry Fluorocarbon Synthesis Gas-Phase Reactions

Decafluorocyclohexanone vs. Cyclohexanone: Dramatic Shift in Volatility and Physical State

Perfluorination drastically alters the physical properties of cyclohexanone. Decafluorocyclohexanone has a boiling point of 54-56 °C and a vapor pressure of 68.5 mmHg at 25 °C [1], whereas non-fluorinated cyclohexanone boils at 155.6 °C with a vapor pressure of only 3.4 mmHg at 20 °C [2]. The density also increases from 0.948 g/cm³ to 1.689 g/cm³ [2]. This inversion of volatility and significant densification enables entirely new applications in fluorous phase separations and as a low-boiling, dense solvent.

Fluorous Biphasic Systems Volatility Physical Properties

Decafluorocyclohexanone vs. Hexafluoroacetone: Comparative Reactivity in C-Oxyalkylation Reactions

In C-6-oxyalkylation reactions with dimecarbide, perfluorocyclohexanone (2c) reacts smoothly to form the oxyalkylated 5-hydroxyindole derivative (5c) with a yield of 74-90% [1]. Under comparable conditions, hexafluoroacetone (2a) and nitropentafluoroacetone (2b) also produce the corresponding products in similar yield ranges [1]. While the yields are comparable, perfluorocyclohexanone offers a structurally distinct, cyclic perfluoroalkyl group for drug candidate diversification, providing a tool to modulate physicochemical properties differently than the smaller CF3 group from hexafluoroacetone.

Medicinal Chemistry Fluorinated Building Blocks Synthetic Methodology

Decafluorocyclohexanone: Targeted Application Scenarios for Research and Industrial Use


Synthesis of Perfluorocyclopentane via Clean Photodecarbonylation

Researchers requiring a high-purity source of perfluorocyclopentane (C5F10) can utilize decafluorocyclohexanone as a precursor. Gas-phase photolysis at 3130 Å yields exclusively perfluorocyclopentane and carbon monoxide, without the complex mixture of products observed from larger perfluorocyclic ketones [1]. This simplifies purification and maximizes yield, making it a preferred route for producing this specific fluorocarbon for studies in plasma etching or as a specialty solvent [1].

Fluorous Synthesis and Biphasic Catalysis Solvent

With a boiling point of 54-56 °C and a density of 1.689 g/cm³, decafluorocyclohexanone is a low-boiling, high-density fluorous liquid [1]. It is suitable as a fluorous solvent for biphasic catalysis and separation processes where rapid evaporation and high phase density are advantageous. Its vapor pressure of 68.5 mmHg at 25 °C enables facile removal under mild vacuum, a key feature for solvent recycling in fluorous synthesis workflows.

Introduction of a Bulky Perfluorocyclohexyl Group into Bioactive Molecules

Medicinal chemists seeking to modulate the lipophilicity, metabolic stability, and conformation of lead compounds can use decafluorocyclohexanone as a reagent for C-oxyalkylation [1]. This reaction installs a perfluorocyclohexyl moiety, which provides distinct steric and electronic effects compared to the more common trifluoromethyl group derived from hexafluoroacetone [1]. The high yield (74-90%) [1] of this transformation makes it a practical entry point for creating novel fluorinated drug candidates.

Precursor to Reactive Polymer Surfaces

Decafluorocyclohexanone has been utilized to produce hydroxyl-functionalized surfaces via polymer film deposition [1]. These surfaces serve as substrates for the subsequent deposition of other polymers and metal films, offering a route to engineer reactive interfaces with controlled surface energy and chemistry [1].

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